8-Quinolyl N-(4-bromophenyl)carbamate
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Overview
Description
8-Quinolyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.182 g/mol It is a derivative of quinoline and carbamate, featuring a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl N-(4-bromophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 4-bromophenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The presence of a base like triethylamine (TEA) facilitates the nucleophilic substitution reaction, leading to the formation of the desired carbamate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 8-hydroxyquinoline and 4-bromoaniline.
Scientific Research Applications
8-Quinolyl N-(4-bromophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The quinoline moiety can intercalate with DNA or interact with other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolyl N-(4-chlorophenyl)carbamate
- 8-Quinolyl N-(4-methylphenyl)carbamate
- 8-Quinolyl N-(4-nitrophenyl)carbamate
Uniqueness
8-Quinolyl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
99541-03-4 |
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Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
quinolin-8-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
AXZYQXKNUBQTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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